molecular formula C15H20N4O3S B2481821 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 893903-92-9

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2481821
CAS No.: 893903-92-9
M. Wt: 336.41
InChI Key: HLMBRWNJUOVTLZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core diazino[4,5-d]pyrimidine structure, followed by the introduction of the methyl, methylpropyl, and oxopropylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products depending on the nature of the substituents introduced.

Scientific Research Applications

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating specific conditions.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include other diazino[4,5-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-8(2)6-10-16-12-11(13(17-10)23-7-9(3)20)14(21)19(5)15(22)18(12)4/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMBRWNJUOVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC(=O)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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